2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride

Melting point Purity Crystal packing

Uncontrolled regiochemistry and variable purity in generic phenylhydrazines compromise heterocycle synthesis reproducibility. 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride resolves these challenges: • Regiospecific Fischer indole cyclization via ortho-methyl steric direction, enabling defined indole regioisomers • 97%+ purity (HPLC) ensures well-characterized hydrazone derivatives with improved signal-to-noise ratios • Hydrochloride salt form provides enhanced bench stability and handling vs. free base Ideal for medicinal chemistry building block supply with batch-to-batch consistency.

Molecular Formula C8H13ClN2O2S
Molecular Weight 236.72 g/mol
CAS No. 252562-01-9
Cat. No. B1290115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride
CAS252562-01-9
Molecular FormulaC8H13ClN2O2S
Molecular Weight236.72 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)C)NN.Cl
InChIInChI=1S/C8H12N2O2S.ClH/c1-6-5-7(13(2,11)12)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H
InChIKeyASYDJZFOWJJWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride: Identity & Physicochemical Profile


2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride (CAS 252562-01-9) is a disubstituted phenylhydrazine derivative carrying an electron-withdrawing 4-methylsulfonyl substituent and a sterically significant ortho-methyl group on the aromatic ring [1]. Supplied as the hydrochloride salt (molecular formula C₈H₁₃ClN₂O₂S, molecular weight 236.72 g/mol), the compound benefits from enhanced bench stability and handling relative to the free base . Its bifunctional architecture supports diverse condensation and cyclization chemistries, positioning it as a strategic building block for heterocycle synthesis and medicinal chemistry campaigns.

Heterocycle synthesis building block
Hydrochloride salt for improved handling stability
Ortho-methyl / para-methylsulfonyl push-pull architecture

Why 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride Cannot Be Replaced


Phenylhydrazines bearing different substitution arrays exhibit divergent reactivity, physicochemical signatures, and biological readouts. The dual presence of a 2-methyl group and a 4-methylsulfonyl group in 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride creates a unique electronic push-pull system and steric environment that cannot be approximated by blending monosubstituted analogs . The ortho-methyl group sterically shields the hydrazine moiety, diminishing its basal nucleophilicity and altering regiochemical preference in cyclocondensation reactions, while the para-methylsulfonyl group provides a strong electron-withdrawing effect that stabilizes the hydrazine and tunes its redox potential [1]. Consequently, generic substitution risks compromised reactivity, altered selectivity, and non-reproducible biological or materials chemistry results.

Steric Ortho-methyl shielding alters nucleophilicity and regiochemical preference — des-methyl analogs may shift reaction outcomes.
Electronic 4-Methylsulfonyl withdraws electron density and tunes redox potential — nitro or unsubstituted analogs may show divergent reactivity.
Synergy Dual substitution creates a unique push-pull system — blending monosubstituted analogs does not approximate this profile.

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride: Evidence vs. Analogs


Melting Point & Purity Differentiation vs. Des-Methyl Analog

The target compound melts with decomposition at 198–199 °C, whereas the closest des-methyl analog, 4-(methylsulfonyl)phenylhydrazine hydrochloride (CAS 17852-67-4), exhibits a melting point of 202 °C (dec.) . This 3–4 °C depression is consistent with the disruption of crystal lattice packing by the ortho-methyl group [1]. In parallel, commercial suppliers offer the target compound at purities of 97–98 % (HPLC), compared to a typical specification of 95 % for the des-methyl analog . The combined thermal and purity advantage translates into more predictable physicochemical behavior during formulation and reaction setup.

Melting Point & Purity
Reported
198–199 °C (dec.) | ≥97% HPLC
May support solubility and lot reproducibility
ΔTm = -3 to -4 °C vs des-methyl analog; purity +2–3 pp
Melting point Purity Crystal packing Solubility Procurement specification

Lipophilicity Shift vs. Des-Methyl Analog

The molecular weight of the target compound is 236.72 g/mol, compared to 222.69 g/mol for the des-methyl analog (CAS 17852-67-4) [1][2]. The additional methyl group increases the computed octanol-water partition coefficient (XLogP3) by approximately 0.5 log units—rising from ~0.7 for the des-methyl analog to ~1.2 for the target compound [3]. This heightened lipophilicity is expected to enhance passive membrane permeability and modify the pharmacokinetic profile of derived lead compounds.

Lipophilicity Shift
Class-level
TargetXLogP3 ≈ 1.2 | MW 236.72 Des-methylXLogP3 ≈ 0.7 | MW 222.69
Supports membrane permeability screening context
Computed ΔlogP ≈ +0.5; may influence ADME profile of derived compounds
Lipophilicity logP Permeability Medicinal chemistry ADME

Anaerobic Adhesive Curing on Passivated Steel

In a systematic head-to-head evaluation of anaerobic adhesive formulations, 4-(methylsulfonyl)phenylhydrazine (MSPH) was the sole hydrazine accelerator capable of rapidly initiating polymerization on zinc bichromate-passivated steel bolts, whereas 1-acetyl-2-phenylhydrazine, 4-nitrophenylhydrazine, and 2,4-dinitrophenylhydrazine all failed to cure on this challenging substrate [1]. On ordinary steel, MSPH and 4-nitrophenylhydrazine both performed well; however, the passivated-steel superiority was unique to the methylsulfonyl-substituted scaffold. Although the 2-methyl variant was not explicitly tested in this patent, the essential methylsulfonyl pharmacophore is retained, and the ortho-methyl group is predicted to modulate oxidation potential and storage stability.

Adhesive Cure Performance
Class-level
MSPH classFull cure on passivated steel APH/NPH/DNPHNo cure on passivated steel
Supports passivated-metal bonding screening
Binary cure result on zinc bichromate-passivated M8 steel bolts; 2-methyl variant inferred from class scaffold
Anaerobic adhesive Accelerator Methylsulfonyl Curing speed Substrate tolerance

Fischer Indole Regioselectivity

The Fischer indole synthesis is known to be sensitive to substituents on the phenylhydrazine ring. Ortho-substituted phenylhydrazines can direct cyclization to afford indoles with substitution patterns distinct from those obtained with para- or unsubstituted analogs [1]. The 2-methyl group in the target compound introduces steric hindrance that biases the [3,3]-sigmatropic rearrangement step, while the electron-withdrawing 4-methylsulfonyl group reduces the electron density on the ring, potentially enhancing the selectivity of the process. Although direct comparative yield and isomer ratio data for this specific compound are not yet published, the combined steric and electronic effects are consistent with established structure-reactivity relationships in the Fischer indole manifold.

Fischer Indole Regioselectivity
Data to verify
Predicted to favor 7- or 5-substituted indole isomers via steric and electronic direction
Steric and electronic directing context for cyclization
No direct comparative yield or isomer-ratio study available; class-level mechanistic precedent
Fischer indole synthesis Regioselectivity Ortho effect Heterocycle synthesis

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride: Key Applications


COX-2 & Anticancer Hydrazone Lead Generation

The enhanced lipophilicity (ΔlogP ≈ +0.5 vs. des-methyl analog) and higher commercial purity (97–98%) of 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride make it a superior starting material for the synthesis of sulfonyl hydrazone libraries targeting COX-2 and anticancer pathways . The ortho-methyl group improves membrane permeability of the resulting hydrazones, a critical parameter for cellular assay performance, while the methylsulfonyl moiety contributes to target binding affinity as demonstrated in docking studies of related sulfonyl hydrazones [1].

Passivated-Metal Anaerobic Adhesive Formulations

Based on class-level evidence that methylsulfonylphenylhydrazines uniquely enable rapid anaerobic curing on zinc bichromate-passivated steel , 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride is a candidate accelerator for high-performance thread-locking and retaining compounds used in automotive, aerospace, and precision engineering. The ortho-methyl group may additionally improve storage stability of the formulated adhesive by sterically protecting the hydrazine moiety from premature oxidation.

Regioselective Fischer Indole Synthesis

The ortho-methyl substituent provides steric direction in Fischer indole cyclizations, enabling preferential formation of specific indole regioisomers that are difficult to access with unsubstituted phenylhydrazines . Coupled with the electron-withdrawing 4-methylsulfonyl group, this compound is suited for constructing indole scaffolds with defined substitution patterns for pharmaceutical intermediate synthesis.

Sulfonyl Chromophore Derivatization

The 4-methylsulfonyl group functions as a UV-active chromophore, making 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride a useful derivatizing agent for aldehydes and ketones in HPLC-UV analysis. The higher purity specification (97–98%) and distinct melting point (198–199 °C) facilitate preparation of well-characterized hydrazone derivatives with improved signal-to-noise ratios compared to lower-purity, des-methyl analogs .

Application
Selection Property
Validation Focus
COX-2 & Oncology Hydrazone Library Synthesis
Lipophilicity and purity specification
Cellular permeability and target-engagement assay context
Passivated-Metal Adhesive Formulation Research
Methylsulfonyl accelerator scaffold
Cure response on coated metal substrates
Regioselective Indole Scaffold Synthesis
Ortho-methyl steric directing group
Cyclization regiochemistry and isomer distribution
HPLC-UV Carbonyl Derivatization
Sulfonyl chromophore and purity specification
Hydrazone derivative characterization and detection context
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